molecular formula C16H18F3N5O B2951191 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2380009-36-7

4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2951191
CAS No.: 2380009-36-7
M. Wt: 353.349
InChI Key: MYAQOPHXENQQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring linked through a methylene bridge to a 5-methylpyrimidin-2-yloxy group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the 5-Methylpyrimidin-2-yloxy Intermediate: This step involves the reaction of 5-methylpyrimidine with an appropriate alkylating agent under basic conditions to form the 5-methylpyrimidin-2-yloxy intermediate.

    Synthesis of the Piperidine Derivative: The piperidine ring is functionalized with a methylene bridge, which is then reacted with the 5-methylpyrimidin-2-yloxy intermediate to form the desired piperidine derivative.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce reduced derivatives of the piperidine ring.

Scientific Research Applications

4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(fluoromethyl)pyrimidine
  • 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(chloromethyl)pyrimidine
  • 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(bromomethyl)pyrimidine

Uniqueness

The presence of the trifluoromethyl group in 4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine imparts unique electronic and steric properties, enhancing its stability and reactivity compared to similar compounds with different substituents. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O/c1-11-6-20-15(21-7-11)25-9-12-3-2-4-24(8-12)14-5-13(16(17,18)19)22-10-23-14/h5-7,10,12H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAQOPHXENQQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.